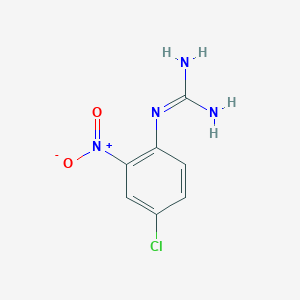
2,2,6,6-Tetramethyl-4-piperidone n-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical . It has a molecular formula of C9H16NO2 and a molecular weight of 170.23 g/mol . This compound is also referred to as 4-Oxo-TEMPO and is recognized for its stable free radical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical can be synthesized through the oxidation of 2,2,6,6-tetramethylpiperidine. The reaction typically involves the use of oxidizing agents such as sodium hypochlorite (NaOCl) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to its corresponding hydroxylamine.
Substitution: It can participate in substitution reactions where the nitroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaOCl), potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of different nitroxyl derivatives.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical involves its ability to trap free radicals and reactive oxygen species. This compound acts as a spin trap, forming stable adducts with free radicals, which can then be detected and analyzed using ESR spectroscopy. The molecular targets include reactive oxygen species and other free radicals, and the pathways involved are related to oxidative stress and redox reactions .
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethylpiperidine 1-Oxyl (TEMPO): Similar in structure but lacks the oxo group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl (TEMPOL): Similar structure with a hydroxyl group instead of an oxo group.
Uniqueness: 4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical is unique due to its stable free radical nature and the presence of an oxo group, which enhances its reactivity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H16NO2- |
|---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-1-oxidopiperidin-4-one |
InChI |
InChI=1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3/q-1 |
InChI-Schlüssel |
PFHGBZCJLGKKED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)CC(N1[O-])(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692418.png)







![Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate](/img/structure/B13692476.png)




